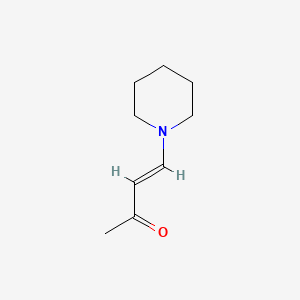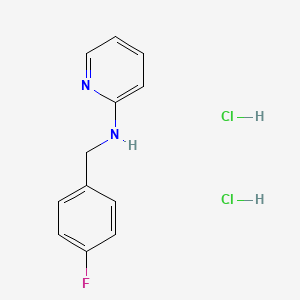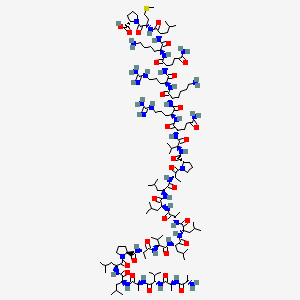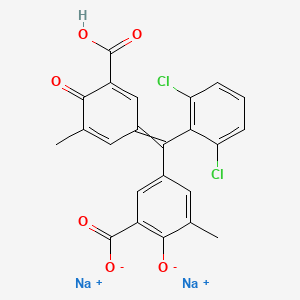
4-(1-Piperidinyl)-3-buten-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Piperidinyl)-3-buten-2-one is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring attached to a butenone moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: 4-(1-Piperidinyl)-3-buten-2-one can be synthesized through the reaction of piperidine with 3-bromo-3-buten-2-one. This reaction typically yields a mixture of 3,4-dipiperidinobutan-2-one and 4-piperidino-3-buten-2-one. The latter can also be formed by treating the dipiperidino derivative with a strong base such as triethylamine in tetrahydrofuran or sodium methoxide in methanol .
Industrial Production Methods: While specific industrial production methods for 4-piperidino-3-buten-2-one are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through careful control of reaction parameters and purification techniques.
化学反应分析
Types of Reactions: 4-(1-Piperidinyl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the butenone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
4-(1-Piperidinyl)-3-buten-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-piperidino-3-buten-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. For instance, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic processes .
相似化合物的比较
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in organic synthesis.
3-Buten-2-one: A simple enone that serves as a precursor in various chemical reactions.
4-(1-Piperidinyl)-3-buten-2-one: Unique due to the combination of a piperidine ring and a butenone moiety, offering distinct reactivity and applications.
Uniqueness: Its structure allows for diverse modifications, making it a valuable compound in both research and industrial contexts .
属性
CAS 编号 |
1809-57-0 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.2215 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)


![2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile](/img/structure/B1148360.png)


![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)

